Scientific Field: This application falls under the field of Photochemistry.
Summary of the Application: “(4-tert-Butylphenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate a photochemical reaction.
Experimental Procedures: The specific experimental procedures can vary depending on the context of the photochemical reaction. Typically, the compound would be mixed with the reactants and the mixture would be exposed to a specific wavelength of light to initiate the reaction.
Results or Outcomes: The outcomes of these reactions can vary widely depending on the reactants used
Scientific Field: This application is also in the field of Photochemistry.
Summary of the Application: “(4-tert-Butylphenyl)diphenylsulfonium triflate” is used as a photoacid generator . Photoacid generators (PAGs) are compounds that produce a proton (acid) when exposed to radiation.
Experimental Procedures: Similar to the photoinitiator application, the specific procedures can vary. Generally, the PAG would be mixed with the other reactants and the mixture would be exposed to light to generate the acid and initiate the reaction.
Results or Outcomes: The outcomes can vary depending on the reactants and the specific reaction being carried out. The generated acid can catalyze various reactions.
Scientific Field: This application falls under the field of Material Science.
Summary of the Application: “(4-tert-Butylphenyl)diphenylsulfonium triflate” can be used in self-assembly and contact printing processes . These processes are often used in the fabrication of nanostructures and devices.
Experimental Procedures: The specific procedures can vary depending on the context. Generally, the compound would be applied to a substrate and then a patterned stamp would be pressed onto the substrate to transfer the pattern.
Results or Outcomes: The outcomes can vary depending on the specific process and the materials used. The compound can help to form well-defined patterns on the substrate.
Scientific Field: This application is in the field of Organic Synthesis.
Summary of the Application: “(4-tert-Butylphenyl)diphenylsulfonium triflate” can be used as an acid catalyst in organic synthesis . It can mediate transformation reactions such as esterification and condensation .
(4-tert-Butylphenyl)diphenylsulfonium triflate is a chemical compound with the molecular formula and a molecular weight of 468.55 g/mol. It is classified as a cationic photoinitiator and photoacid generator, commonly utilized in polymerization reactions initiated by light exposure. The compound possesses functional groups that allow it to engage in various
(4-tert-Butylphenyl)diphenylsulfonium triflate acts as a photoacid generator. When exposed to light, the S-C bond in the diphenylsulfonium cation weakens, leading to the release of a triflate Brønsted acid (CF3SO3H) []. This strong acid can then initiate various cationic polymerization reactions by protonating monomers, triggering chain growth [].
The specific mechanism of the photoinitiated reaction depends on the chosen monomer and reaction conditions.
Data on the specific physical and chemical properties of (4-tert-Butylphenyl)diphenylsulfonium triflate is scarce in scientific literature. However, related diarylsulfonium triflates are often reported to be white or light yellow solids with low solubility in water but good solubility in organic solvents [].
These reactions highlight the compound's versatility and its potential for generating a variety of products in synthetic chemistry.
While specific biological activity data for (4-tert-Butylphenyl)diphenylsulfonium triflate is limited, it has been classified as an irritant to skin and eyes, indicating potential toxicity in biological systems. Its role as a photoacid generator suggests it may influence biological processes where controlled acid generation is required. Research into its interactions within biological systems is ongoing, particularly concerning its applications in drug delivery systems .
The synthesis of (4-tert-Butylphenyl)diphenylsulfonium triflate involves several key steps:
This multi-step synthesis underscores the compound's complexity and the careful handling required during its preparation.
(4-tert-Butylphenyl)diphenylsulfonium triflate has diverse applications across various fields:
Studies examining the interactions of (4-tert-Butylphenyl)diphenylsulfonium triflate focus on its behavior under UV irradiation. Upon exposure to light, it generates reactive species that facilitate polymerization processes, potentially enhancing the efficiency of reversible deactivation mechanisms in controlled radical polymerization techniques . Understanding these interactions is crucial for optimizing its use in various applications.
Several compounds share structural or functional similarities with (4-tert-Butylphenyl)diphenylsulfonium triflate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diphenyliodonium triflate | C13H12F3IO3S | Used as a photoinitiator; different cationic properties. |
Benzoin methyl ether | C15H16O3 | Functions as a photoinitiator but lacks sulfonium group. |
Triarylsulfonium salts | Varies | General class of compounds used similarly but varies by substituents. |
The uniqueness of (4-tert-Butylphenyl)diphenylsulfonium triflate lies in its specific structure that allows it to act effectively as both a photoinitiator and a photoacid generator, making it particularly useful in applications involving light-induced polymerization reactions .
Irritant